LY53857

Description

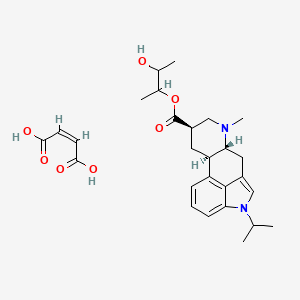

Structure

3D Structure of Parent

Properties

CAS No. |

60634-51-7 |

|---|---|

Molecular Formula |

C27H36N2O7 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C23H32N2O3.C4H4O4/c1-13(2)25-12-16-10-21-19(18-7-6-8-20(25)22(16)18)9-17(11-24(21)5)23(27)28-15(4)14(3)26;5-3(6)1-2-4(7)8/h6-8,12-15,17,19,21,26H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14?,15?,17-,19-,21-;/m1./s1 |

InChI Key |

DYJVZTAMQYDCLP-VCSAJMHUSA-N |

Isomeric SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC(C)C(C)O)C4=C2C1=CC=C4.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lilly 53857 LY 53857 LY-53857 |

Origin of Product |

United States |

Foundational & Exploratory

The Antagonistic Precision of LY53857 at 5-HT2 Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of LY53857, a potent and selective antagonist of the 5-HT2 family of serotonin (B10506) receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's binding affinities, functional potencies, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a well-established pharmacological tool recognized for its high affinity and selectivity as a competitive antagonist at 5-HT2 receptors. Its primary mechanism of action involves blocking the Gq/11-mediated signaling cascade initiated by serotonin, thereby inhibiting the production of inositol (B14025) phosphates and subsequent intracellular calcium release. This guide consolidates the available quantitative data, details the experimental protocols for key assays, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Interaction

The potency and selectivity of this compound are best understood through its binding affinities (Ki) and functional antagonist potencies (pA2 or KB) at the three 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. These assays typically involve the displacement of a radiolabeled ligand by the unlabeled compound of interest, in this case, this compound.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2 | [3H]Ketanserin | Rat Frontal Cortex | 0.054 | [1] |

| 5-HT2B (human) | [3H]5-HT | Cloned | 1.53 |

Note: The Ki value of 0.054 nM for the 5-HT2 receptor is derived from a dissociation constant determined in a functional assay (vascular contraction) and is likely representative of the 5-HT2A receptor subtype, which is predominant in vascular tissue.

Functional Potency

Functional assays measure the ability of an antagonist to inhibit the response elicited by an agonist. The pA2 value, derived from a Schild analysis, is a measure of the antagonist's potency. A higher pA2 value indicates greater potency.

| Receptor Subtype | Agonist | Functional Assay | Tissue/Preparation | pA2 / -log KB | KB (nM) | Reference |

| 5-HT2 | Serotonin | Vascular Contraction | Rat Aorta | 10.3 | ~0.05 | |

| Alpha-2 Adrenergic | UK-14,304 | Twitch Response | Guinea Pig Ileum | 6.51 | ~309 |

The significant difference in the antagonist potency at 5-HT2 receptors compared to alpha-2 adrenergic receptors underscores the selectivity of this compound.

Mechanism of Action: Antagonism of the 5-HT2 Receptor Signaling Pathway

The 5-HT2 family of receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 alpha subunit. Upon activation by an agonist like serotonin, a conformational change in the receptor activates the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular responses.

This compound acts as a competitive antagonist by binding to the 5-HT2 receptor at the same site as serotonin but without activating the receptor. This blockade prevents serotonin from binding and initiating the signaling cascade. Studies have also suggested that this compound behaves as a neutral antagonist, meaning it does not inhibit the basal or constitutive activity of the receptor in the absence of an agonist.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for 5-HT2 receptors.

Objective: To measure the displacement of a specific radioligand from 5-HT2 receptors by increasing concentrations of unlabeled this compound.

Materials:

-

Tissue/Cell Preparation: Membranes from rat frontal cortex or cells stably expressing the desired human 5-HT2 receptor subtype.

-

Radioligand: [3H]Ketanserin (for 5-HT2A) or other suitable radiolabeled antagonists.

-

Test Compound: this compound in a range of concentrations.

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Prepare tissue or cell membranes by homogenization and centrifugation.

-

In assay tubes, add a fixed concentration of radioligand (typically at or below its Kd value).

-

Add increasing concentrations of this compound to different tubes.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled competing ligand (e.g., unlabeled ketanserin) to a set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to the tubes.

-

Incubate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of this compound to antagonize serotonin-induced activation of the Gq pathway.

Objective: To quantify the inhibition of serotonin-stimulated inositol phosphate (B84403) (IP) accumulation by this compound.

Materials:

-

Cell Culture: Cells expressing the 5-HT2 receptor subtype of interest.

-

Labeling Medium: Inositol-free medium containing [3H]myo-inositol.

-

Stimulation Buffer: Krebs-bicarbonate buffer or similar, containing LiCl (to inhibit IP degradation).

-

Agonist: Serotonin.

-

Antagonist: this compound.

-

Lysis Buffer: e.g., cold formic acid.

-

Anion Exchange Chromatography Columns.

-

Scintillation Counter and Fluid.

Procedure:

-

Culture cells in multi-well plates.

-

Label the cells by incubating them overnight with [3H]myo-inositol in labeling medium.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with various concentrations of this compound in stimulation buffer containing LiCl.

-

Stimulate the cells by adding a fixed concentration of serotonin (typically the EC80).

-

Incubate for a specific duration to allow for IP accumulation.

-

Terminate the reaction by aspirating the medium and adding lysis buffer.

-

Separate the total [3H]inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.

-

Quantify the radioactivity of the eluted [3H]IPs using a scintillation counter.

-

Analyze the data to determine the IC50 of this compound for the inhibition of serotonin-stimulated IP accumulation.

Conclusion

This compound is a highly potent and selective competitive antagonist of 5-HT2 receptors. Its mechanism of action is centered on the direct blockade of the Gq/11-mediated signaling pathway, preventing serotonin-induced cellular responses. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate the physiological and pathological roles of the 5-HT2 receptor system. Further research to delineate the precise binding affinities and functional potencies at each of the cloned human 5-HT2 receptor subtypes in a single, comparative study would be of significant value to the scientific community.

References

The Serotonergic 5-HT2 Receptor Antagonist LY53857: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LY53857, a potent and selective antagonist of the 5-HT2 serotonin (B10506) receptor. This document details its chemical structure, pharmacological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

This compound, also known as Lilly 53857, is a complex ergoline (B1233604) derivative. Its chemical identity is well-established and can be described by the following identifiers:

-

IUPAC Name: (Z)-but-2-enedioic acid;3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

-

SMILES Notation: CC(C)N1C=C2C[C@@H]3--INVALID-LINK--C(=O)OC(C)C(C)O">C@HC4=C2C1=CC=C4.C(=C\C(=O)O)\C(=O)O

Chemical Structure of this compound:

Pharmacological Profile: Potency and Selectivity

This compound is characterized by its high affinity and selectivity for the 5-HT2 receptor subtype. This has been demonstrated in a variety of in vitro and in vivo experimental systems. The quantitative data from these studies are summarized below.

Binding Affinity and Selectivity Data

| Receptor Target | Ligand/Assay | Tissue/System | Affinity Measurement (Ki/Kd) | Reference |

| 5-HT2 Receptor | This compound | Rat Cortical Membranes | 5.4 x 10-11 M (Kd) | [1] |

| Alpha-1 Adrenergic Receptor | This compound | Vascular Tissue | 1.4 x 10-5 M (Kd) | [1] |

| 5-HT1 Receptor | This compound | Rat Cortical Membranes | ~100-fold lower affinity than for 5-HT2 | |

| Alpha-2 Adrenergic Receptor | This compound | Guinea Pig Ileum | -log KB = 6.51 |

5-HT2 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the canonical signaling pathway of the 5-HT2 receptor, a member of the G protein-coupled receptor (GPCR) family. The 5-HT2 receptor is coupled to the Gq/G11 protein. Upon agonist binding, this initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT2 Receptor Gq Signaling Pathway and site of this compound antagonism.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay in Rat Cortical Membranes

Objective: To determine the binding affinity (Kd) of this compound for the 5-HT2 receptor.

Methodology:

-

Membrane Preparation:

-

Frontal cortices from male Sprague-Dawley rats are dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 250 µL.

-

For saturation binding, increasing concentrations of a suitable radioligand (e.g., [3H]ketanserin) are incubated with the membrane preparation.

-

For competition binding, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT2 antagonist (e.g., 10 µM mianserin).

-

The plate is incubated at 37°C for 30 minutes.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.

-

Competition binding data are used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Vascular Contraction Assay in Rat Jugular Vein

Objective: To assess the functional antagonist activity of this compound against serotonin-induced vascular contraction.

Methodology:

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and the jugular veins are carefully dissected.

-

The veins are cut into rings approximately 3-4 mm in length.

-

The rings are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

-

Isometric Tension Recording:

-

The tissue rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the tissues and they are allowed to equilibrate for at least 60 minutes.

-

-

Experimental Protocol:

-

A cumulative concentration-response curve to serotonin is generated to establish a baseline contractile response.

-

After a washout period, the tissues are pre-incubated with this compound for a set period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to serotonin is then generated in the presence of this compound.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum response to a standard contracting agent (e.g., KCl).

-

The EC50 values for serotonin in the absence and presence of this compound are calculated.

-

The Schild regression analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist concentration-response curve.

-

In Vivo Pressor Response Assay in Pithed Rats

Objective: To evaluate the in vivo antagonist activity of this compound against serotonin-induced increases in blood pressure.

Methodology:

-

Animal Preparation:

-

Spontaneously hypertensive rats (SHR) are anesthetized.

-

The animals are pithed by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the central nervous system, thus eliminating reflex-mediated cardiovascular changes.

-

The animals are artificially ventilated.

-

A carotid artery is cannulated for direct measurement of arterial blood pressure, and a jugular vein is cannulated for drug administration.

-

-

Experimental Protocol:

-

After a stabilization period, a dose-response curve to intravenous serotonin is established to determine the pressor response.

-

This compound is administered intraperitoneally (i.p.) or intravenously (i.v.).

-

Following a pre-determined time for drug absorption and distribution, the pressor response to serotonin is re-evaluated.

-

To assess selectivity, the pressor response to an alpha-adrenergic agonist (e.g., methoxamine) can also be measured before and after this compound administration.[1]

-

-

Data Analysis:

-

The changes in mean arterial pressure (MAP) are recorded.

-

The magnitude of the rightward shift in the serotonin dose-response curve after this compound administration is quantified.[1]

-

Experimental Workflow Diagram

Caption: Workflow for the pharmacological characterization of this compound.

References

The Discovery and Preclinical Development of LY53857: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857 is an ergoline (B1233604) derivative developed by Eli Lilly and Company that emerged from research programs focused on potent and selective antagonists of the serotonin (B10506) 2 (5-HT2) receptor.[][2][3][4] Extensive preclinical evaluation in the 1980s characterized this compound as a highly potent and selective tool for probing the physiological and pathological roles of the 5-HT2 receptor. This document provides a comprehensive technical guide to the discovery and preclinical development of this compound, detailing its pharmacological profile, the experimental methodologies used in its characterization, and the key data generated. While information on its specific chemical synthesis and any potential clinical development is not publicly available, this guide consolidates the significant body of preclinical work that defined its activity.

Core Compound Properties

| Property | Value | Reference |

| Compound Name | This compound | [2] |

| Chemical Class | Ergoline derivative | |

| Mechanism of Action | Potent and selective 5-HT2 receptor antagonist | [2] |

| Developer | Eli Lilly and Company | [3] |

Pharmacological Profile

In Vitro Pharmacology

This compound demonstrated high affinity and selectivity for the 5-HT2 receptor in a variety of in vitro assays.

Binding Affinity

The primary method for determining the binding affinity of this compound was through radioligand binding assays.

| Receptor | Radioligand | Tissue Preparation | Ki (M) | Reference |

| 5-HT2 | [3H]spiperone | Rat cortical membranes | 5.4 x 10-11 (dissociation constant) | [2] |

| α1-Adrenergic | Not specified | Vascular tissue | 1.4 x 10-5 (dissociation constant) | [2] |

| 5-HT1 | Not specified | Rat cortical membranes | ~100-fold lower affinity than for 5-HT2 | [4] |

| α2-Adrenergic | Not specified | Not specified | ~2000-fold lower affinity than for 5-HT2 | [4] |

Functional Antagonism

The functional antagonist activity of this compound was quantified using isolated tissue preparations.

| Assay | Agonist | Tissue Preparation | pA2 | Reference |

| Vascular Contraction | Serotonin | Rat jugular vein | High affinity (specific value not stated) | [4] |

In Vivo Pharmacology

In vivo studies in rats confirmed the potent and selective 5-HT2 receptor antagonist activity of this compound.

| Animal Model | Effect Measured | This compound Dose (mg/kg, i.p.) | Result | Reference |

| Pithed Spontaneously Hypertensive Rats (SHR) | Antagonism of serotonin-induced pressor response | 0.1 | 22-fold shift in serotonin pressor response | [2] |

| 3.0 | 480-fold shift in serotonin pressor response | [2] | ||

| No effect on methoxamine (B1676408) (α-agonist) pressor response | 10 | No alteration of pressor response | [2] | |

| Rats | Blockade of quipazine-induced serum corticosterone (B1669441) increase | Not specified | Inhibition of central serotonin receptors | [2] |

| Rats | Antagonism of tryptamine-induced convulsions | Not specified | Evidence of central serotonin receptor blockade | [2] |

| Rats | Serotonin-induced increase in cutaneous vascular permeability | 0.1 and 1.0 | Blockade of serotonin-induced effect, no effect on histamine-induced permeability | [3] |

| Male Rats | Regulation of sexual behavior | 0.1 s.c. | Restored ejaculatory capacity and decreased ejaculatory latency |

Experimental Protocols

While specific, detailed step-by-step protocols for this compound are not available in the public domain, the following sections describe the general methodologies employed in its preclinical characterization based on the published literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation: Cerebral cortices from rats were homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The membranes were washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for 5-HT2 receptors) was incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand was washed away.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding was calculated by subtracting non-specific from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined, and the Ki was calculated using the Cheng-Prusoff equation.

Caption: 5-HT2 receptor signaling pathway and the action of this compound.

Development History and Conclusion

The available scientific literature extensively documents the preclinical pharmacology of this compound, establishing it as a potent and selective 5-HT2 receptor antagonist in the 1980s. The studies conducted by Eli Lilly and Company provided a strong foundation for its use as a research tool to investigate the roles of the 5-HT2 receptor in various physiological systems.

However, there is a notable absence of publicly available information regarding the later-stage development of this compound. No clinical trial data or further development updates have been found in the scientific or medical literature. This suggests that the development of this compound may have been discontinued (B1498344) during the preclinical phase for reasons that have not been publicly disclosed.

References

- 2. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of LY53857: A Potent and Selective Serotonin 5-HT2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY53857 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional antagonism, and in vivo activity. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals investigating the serotonergic system and related therapeutic targets.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT2 receptor subfamily, consisting of 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is primarily coupled to Gq/11 proteins and plays a significant role in various central and peripheral functions, including smooth muscle contraction, platelet aggregation, and neuronal excitability. Dysregulation of 5-HT2 receptor signaling has been implicated in the pathophysiology of numerous disorders, making these receptors important targets for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for elucidating the roles of 5-HT2 receptors due to its high affinity and selectivity.

Receptor Binding Profile

This compound exhibits a high affinity for the 5-HT2 receptor with remarkable selectivity over other receptor types, particularly adrenergic receptors. The binding characteristics have been determined through radioligand binding assays, typically utilizing membranes from rat cerebral cortex.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT2 | [3H]Ketanserin | Rat Cerebral Cortex | 0.054 | [1] |

| α1-Adrenergic | Rat Vas Deferens | 14,000 | [1] |

Ki values represent the dissociation constant for the inhibitor.

In Vitro Functional Antagonism

The antagonist properties of this compound at the 5-HT2 receptor have been functionally characterized in various in vitro preparations. A key assay is the inhibition of serotonin-induced vascular smooth muscle contraction.

Antagonism of Serotonin-Induced Vascular Contraction

In isolated rat aortic rings, serotonin induces a concentration-dependent contraction, which is potently and competitively antagonized by this compound. This demonstrates the compound's ability to block the physiological response mediated by 5-HT2 receptor activation on vascular smooth muscle cells.

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | Tissue | pA2 | Reference |

| Vascular Contraction | Serotonin | Rat Aorta | ~10.27 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Pharmacology

The pharmacological effects of this compound have been demonstrated in several in vivo models, confirming its potent 5-HT2 receptor antagonist activity in a physiological setting.

Blockade of Serotonin-Induced Pressor Response

In pithed rats, intravenous administration of serotonin elicits a pressor (blood pressure increasing) response. Pre-treatment with this compound effectively blocks this response in a dose-dependent manner, highlighting its ability to antagonize vascular 5-HT2 receptors in vivo. At doses of 0.1 and 3.0 mg/kg (i.p.), this compound produced a 22- and 480-fold shift in the pressor response to serotonin, respectively[2].

Inhibition of 5-HTP-Induced Behaviors

The serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) can induce specific behavioral syndromes in rodents, such as the head-twitch response, which are mediated by 5-HT2A receptors. This compound has been shown to dose-dependently inhibit these 5-HTP-induced behaviors, providing in vivo evidence of its central 5-HT2A receptor antagonism. In a rat model of depression, pretreatment with this compound at doses as low as 0.1 mg/kg significantly blocked 5-HTP-induced response suppression[3].

Attenuation of Serotonin-Induced Increase in Vascular Permeability

Serotonin is known to increase cutaneous vascular permeability. This compound, administered intraperitoneally at doses of 0.1 and 1.0 mg/kg, has been shown to block this serotonin-induced effect in rats, further confirming its in vivo antagonism at vascular 5-HT2 receptors[4].

Signaling Pathways

The 5-HT2A receptor, the primary target of this compound, is a Gq/11-coupled GPCR. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing the binding of serotonin to the 5-HT2A receptor.

Figure 1. 5-HT2A Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

Radioligand Binding Assay ([3H]Ketanserin)

Figure 2. Workflow for Radioligand Binding Assay.

-

Tissue Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.

-

Incubation: The membrane suspension is incubated with a fixed concentration of [3H]ketanserin and varying concentrations of this compound in a final volume of buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2 antagonist (e.g., spiperone).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Aortic Ring Contraction Assay

Figure 3. Workflow for Isolated Rat Aortic Ring Assay.

-

Tissue Preparation: The thoracic aorta is excised from a rat and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of adherent tissue and cut into rings of approximately 3-4 mm in width.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The rings are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension.

-

Antagonist Incubation: this compound or its vehicle is added to the organ bath and incubated for a specific period.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to serotonin is generated by adding increasing concentrations of serotonin to the organ bath.

-

Data Analysis: The contractile responses are recorded, and the data are analyzed to determine the antagonist's potency, typically by constructing a Schild plot to calculate the pA2 value.

In Vivo Serotonin Pressor Response in Pithed Rats

Figure 4. Workflow for In Vivo Serotonin Pressor Response Assay.

-

Animal Preparation: A rat is anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and down the spinal canal (pithing). This eliminates reflex control of blood pressure.

-

Instrumentation: The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for drug administration.

-

Drug Administration: this compound or its vehicle is administered intravenously or intraperitoneally.

-

Serotonin Challenge: After a set period, a dose-response curve to intravenous serotonin is established.

-

Data Analysis: The magnitude of the pressor response to serotonin in the presence and absence of this compound is compared to determine the dose-ratio, which is a measure of the antagonist's potency in vivo.

Conclusion

This compound is a highly potent and selective 5-HT2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models. Its well-characterized pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of 5-HT2 receptors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

References

- 1. reprocell.com [reprocell.com]

- 2. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Illuminating G-Protein-Coupling Selectivity of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of LY53857 for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of LY53857, a potent and selective 5-HT2 receptor antagonist. The document summarizes key binding data, details experimental methodologies for receptor binding assays, and illustrates the primary signaling pathway associated with the 5-HT2A receptor.

Quantitative Binding Affinity Data

This compound exhibits a high affinity and selectivity for the 5-HT2 receptor subtype. The following table summarizes the available quantitative data on the binding affinity of this compound for various serotonin (B10506) and other neurotransmitter receptors.

| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Test System | Reference |

| 5-HT2 | This compound | 0.054 | - | Rat aortic smooth muscle | [1] |

| 5-HT1 | This compound | - | ~5.4 | Rat cortical membranes | [1] |

| α1-Adrenergic | This compound | 14,000 | - | Rat aortic smooth muscle | [1] |

| α2-Adrenergic | This compound | - | - | Not specified | [1] |

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. Ki (Inhibition Constant): A measure of the affinity of a compound for a receptor in a competition binding assay.

As the data indicates, this compound demonstrates a significantly higher affinity for the 5-HT2 receptor compared to the 5-HT1 and α1-adrenergic receptors, highlighting its selectivity.[1] The affinity for 5-HT2 receptors is approximately 100-fold higher than for 5-HT1 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of the in vitro binding affinity of this compound for serotonin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for a standard assay targeting the 5-HT2A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a specific radioligand, [3H]ketanserin.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]ketanserin

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from rat cortical tissue.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding (NSB) Agent: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellets or brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Perform the assay in triplicate in 96-well plates.

-

Total Binding: Add assay buffer, [3H]ketanserin (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add the NSB agent, [3H]ketanserin, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of this compound, [3H]ketanserin, and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for the radioligand binding assay.

Caption: 5-HT2A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of LY53857

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857, an ergoline (B1233604) derivative, is a potent and highly selective antagonist of the 5-HT2 receptor, a key player in numerous physiological and pathological processes. Its pharmacological profile has made it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, focusing on their differential pharmacology, experimental protocols for their characterization, and the signaling pathways they modulate.

Isomers and Stereochemistry of this compound

This compound possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (S,S)-LY53857 and (R,R)-LY53857, and a meso compound. These isomers exhibit distinct pharmacological properties, highlighting the critical role of stereochemistry in drug-receptor interactions.

Based on radiolabeled ligand binding studies in rat cortical membranes, the SS- and RR-isomers are approximately equipotent in their affinity for the 5-HT2 receptor. The meso mixture of isomers is reported to be about half as potent as the individual SS- and RR-isomers[1].

Quantitative Pharmacological Data

While specific Ki values for each isomer are not consistently reported in a single comparative study, the available data on the dissociation constant (Kd) for the mixed isomers and the relative potencies of the individual isomers provide valuable insights into their 5-HT2 receptor antagonism.

| Compound/Isomer | Receptor | Kd (M) | Relative Potency | Selectivity |

| This compound (mixed isomers) | 5-HT2 | 5.4 x 10-11[2] | - | Highly selective over α1-adrenergic receptors (dissociation constant of 1.4 x 10-5 M)[2] |

| (S,S)-LY53857 | 5-HT2 | - | High | Approximately 100-fold higher affinity for 5-HT2 over 5-HT1 receptors[1] |

| (R,R)-LY53857 | 5-HT2 | - | High (equipotent to SS-isomer) | Approximately 100-fold higher affinity for 5-HT2 over 5-HT1 receptors[1] |

| meso-LY53857 | 5-HT2 | - | Moderate (~50% of SS/RR isomers) | Approximately 100-fold higher affinity for 5-HT2 over 5-HT1 receptors[1] |

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT2 Receptors

This protocol outlines a typical radioligand competition binding assay to determine the affinity of this compound isomers for the 5-HT2 receptor in rat cortical membranes.

1. Membrane Preparation:

-

Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford or BCA).

2. Competition Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of the this compound isomer (competitor).

-

50 µL of a fixed concentration of a suitable radioligand for the 5-HT2 receptor (e.g., [3H]-ketanserin or [3H]-spiperone). The concentration of the radioligand should be close to its Kd value.

-

150 µL of the prepared rat cortical membrane suspension.

-

-

For determining non-specific binding, a high concentration of a non-labeled 5-HT2 antagonist (e.g., 10 µM ketanserin) is used instead of the this compound isomer.

-

Total binding is determined in the absence of any competitor.

3. Incubation and Filtration:

-

The plates are incubated at 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Radioactivity Measurement and Data Analysis:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity is counted using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the this compound isomer that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of this compound Stereoisomers

The synthesis of the specific stereoisomers of this compound, as an ergoline derivative, involves stereoselective synthetic routes. While a detailed, step-by-step synthesis is proprietary, the general approach to obtaining different diastereomers of ergoline compounds involves controlling the stereochemistry at key reaction steps. This can be achieved through the use of chiral starting materials, chiral catalysts, or by separation of diastereomeric intermediates. The separation of the final SS, RR, and meso isomers can be accomplished using chiral chromatography techniques.

Signaling Pathways Modulated by this compound

This compound acts as an antagonist at 5-HT2 receptors, which are G-protein coupled receptors (GPCRs). The 5-HT2 receptor family primarily couples to Gq/G11 proteins. Upon activation by the endogenous ligand serotonin (B10506) (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

As an antagonist, this compound binds to the 5-HT2 receptor but does not elicit this signaling cascade. Instead, it blocks the binding of serotonin and other agonists, thereby inhibiting the downstream signaling events.

References

- 1. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

LY53857: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY53857 is a potent and selective antagonist of the serotonin (B10506) 5-HT2 receptor subfamily, with a significantly higher affinity for these receptors over other serotonin receptor subtypes and adrenergic receptors. This selectivity makes it an invaluable research tool in neuroscience for elucidating the physiological and pathological roles of 5-HT2 receptors in the central nervous system. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is an ergoline (B1233604) derivative that acts as a competitive antagonist at 5-HT2 receptors.[1] Its primary mechanism involves blocking the binding of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to 5-HT2A and 5-HT2C receptors. This blockade inhibits the downstream signaling cascades typically initiated by serotonin at these receptors, thereby allowing researchers to investigate the consequences of reduced 5-HT2 receptor activity in various experimental models.

Pharmacological Profile: Quantitative Data

The selectivity of this compound is a key feature that underpins its utility as a research tool. The following table summarizes its binding affinities (dissociation constants, Ki) for various neurotransmitter receptors.

| Receptor Family | Receptor Subtype | Dissociation Constant (Ki) | Reference |

| Serotonin | 5-HT2 | 0.054 nM | [2] |

| Adrenergic | Alpha-1 | 14,000 nM | [2] |

Signaling Pathways

5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Antagonism of these receptors by this compound inhibits this canonical signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a research tool.

In Vitro: Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for 5-HT2 receptors.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled 5-HT2 receptor ligand (e.g., [³H]ketanserin), and varying concentrations of unlabeled this compound.

-

For determining total binding, omit the unlabeled this compound.

-

For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity 5-HT2 antagonist.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Antagonism of Serotonin-Induced Behaviors in Rats

This protocol assesses the ability of this compound to block behavioral responses induced by the administration of a serotonin precursor or agonist.

1. Animals and Housing:

-

Use adult male rats (e.g., Sprague-Dawley or Wistar strains).

-

House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Allow for an acclimatization period before the experiment.

2. Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Prepare a solution of a serotonin precursor like 5-hydroxytryptophan (B29612) (5-HTP) or a 5-HT2 receptor agonist.[3]

-

Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses typically ranging from 0.025 to 5.0 mg/kg.[1][3]

-

After a predetermined pretreatment time (e.g., 60 minutes), administer the 5-HTP or serotonin agonist.[3]

3. Behavioral Assessment:

-

Observe and quantify specific behaviors known to be induced by the serotonergic challenge. This could include, for example, response suppression in an operant conditioning paradigm, head-twitch response, or changes in locomotor activity.[3]

-

A control group should receive the vehicle instead of this compound to establish the baseline effect of the serotonergic agent.

4. Data Analysis:

-

Compare the behavioral responses of the this compound-pretreated group to the vehicle-pretreated control group.

-

Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if this compound significantly attenuates the serotonin-induced behavioral effects.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound.

Logical Relationships in Experimental Design

When using this compound, it is crucial to include appropriate control groups to ensure the validity of the experimental findings. The following diagram illustrates the logical relationships between different experimental groups in a typical in vivo study.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of 5-HT2 receptors in neuroscience. Its high affinity for 5-HT2 receptors and low affinity for other monoamine receptors allow for targeted interrogation of this specific signaling system. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of serotonergic modulation of brain function and behavior. Careful experimental design, including the use of appropriate controls, is paramount to generating robust and interpretable data.

References

- 1. The role of the 5-HT2 receptor in the regulation of sexual performance of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of LY53857

This technical guide provides a comprehensive overview of the early preclinical research on LY53857, a potent and selective 5-HT2 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Compound Profile

This compound is an ergoline (B1233604) derivative that emerged from early drug discovery programs as a highly selective antagonist for the serotonin (B10506) 5-HT2 receptor subtype. Its preclinical evaluation was centered on its potential therapeutic applications in conditions where 5-HT2 receptor modulation is a key mechanistic factor.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative findings from the initial preclinical assessments of this compound.

Table 1: In Vitro Receptor Binding Profile

| Target Receptor | Dissociation Constant (Ki) | Test System | Reference |

| 5-HT2 Receptor | 5.4 x 10⁻¹¹ M | Not specified in available abstracts | [1] |

| Alpha-1 Adrenergic Receptor | 1.4 x 10⁻⁵ M | Not specified in available abstracts | [1] |

| 5-HT1 Receptor | ~100-fold lower affinity than for 5-HT2 | Rat Cortical Membranes | [2] |

Table 2: In Vivo Pharmacological Activity

| Animal Model | Species | Endpoint Measured | This compound Dosage | Observed Effect | Reference |

| 5-HTP-Induced Behavioral Depression | Rat | Blockade of response suppression | 0.1 mg/kg, i.p. | 90% blockade of 5-HTP-induced depression.[3] | [3] |

| 0.025 mg/kg, i.p. | >30% blockade of 5-HTP-induced depression.[3] | [3] | |||

| Serotonin-Induced Pressor Response | Pithed Spontaneously Hypertensive Rat (SHR) | Shift in serotonin pressor response | 0.1 mg/kg, i.p. | 22-fold shift in the pressor response to serotonin.[1] | [1] |

| 3.0 mg/kg, i.p. | 480-fold shift in the pressor response to serotonin.[1] | [1] | |||

| Serotonin-Induced Cutaneous Vascular Permeability | Rat | Blockade of vascular permeability | 0.1 and 1.0 mg/kg, i.p. | Significantly blocked serotonin-induced increases in cutaneous vascular permeability.[4] | [4] |

| Male Sexual Behavior | Rat | Ejaculatory Latency | 0.1 mg/kg, s.c. | Produced significant decreases in ejaculatory latency.[5] | [5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the early preclinical studies of this compound are not fully available in the public domain. The following descriptions are based on the methodologies summarized in the cited literature.

5-HT2 Receptor Binding Assay

A definitive, detailed protocol for the 5-HT2 receptor binding assays specifically utilizing this compound is not publicly available. However, based on standard practices of the era for similar compounds, the methodology likely involved a competitive radioligand binding assay.[6][7]

-

Tissue Preparation: Membranes were prepared from rat cerebral cortex, a tissue known to have a high density of 5-HT2 receptors. This would involve homogenization of the tissue in a suitable buffer, followed by centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled 5-HT2 receptor antagonist, such as [³H]spiperone or [³H]ketanserin, would have been used as the tracer.

-

Assay Conditions: The cortical membranes would be incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The incubation would be carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction would be terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The amount of radioactivity retained on the filters would be quantified using liquid scintillation counting.

-

Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value would then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models

-

5-HTP-Induced Animal Model of Depression:

-

Animals: The study utilized rats trained on an operant schedule for milk reinforcement.[3]

-

Procedure: A stable baseline of performance was established. The administration of D,L-5-hydroxytryptophan (5-HTP) was used to induce a depressive-like state, characterized by a suppression of the operant response. This compound was administered intraperitoneally (i.p.) 60 minutes prior to the 5-HTP injection.[3]

-

Endpoint: The primary endpoint was the extent to which this compound could prevent the 5-HTP-induced suppression of the learned behavior.[3]

-

-

Pithed Spontaneously Hypertensive Rat (SHR) Model:

-

Animals: Spontaneously hypertensive rats were used to assess the cardiovascular effects of this compound.

-

Procedure: The rats were pithed to eliminate central nervous system influences on blood pressure. The pressor response to serotonin was measured before and after the intraperitoneal (i.p.) administration of this compound.[1]

-

Endpoint: The antagonistic effect of this compound was quantified by the dose-dependent rightward shift of the serotonin dose-response curve.[1]

-

-

Cutaneous Vascular Permeability in Rats:

-

Procedure: Serotonin was used to induce an increase in cutaneous vascular permeability. The ability of intraperitoneally (i.p.) administered this compound to block this effect was evaluated.[4]

-

Endpoint: The degree of inhibition of the serotonin-induced increase in vascular permeability served as the measure of this compound's efficacy in this model.[4]

-

Mandatory Visualizations

Signaling Pathway of 5-HT2 Receptor and Action of this compound

Caption: 5-HT2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for In Vivo Antagonism Studies

Caption: General Experimental Workflow for Assessing In Vivo Antagonism.

Pharmacokinetics and Toxicology

A thorough search of publicly available scientific literature did not yield any specific data regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the toxicological profile of this compound. This information is considered a critical component of a comprehensive preclinical data package but is often proprietary to the developing pharmaceutical company and may not be published. Therefore, this guide cannot provide details on the safety, tolerability, or metabolic fate of this compound.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of the isomers of this compound, potent and selective 5-HT2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of a 5-hydroxytryptophan-induced animal model of depression with a potent and selective 5-HT2 receptor antagonist (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a selective 5HT2 receptor antagonist, on 5HT-induced increases in cutaneous vascular permeability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of the 5-HT2 receptor in the regulation of sexual performance of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular pharmacology of 5-HT1 and 5-HT2 recognition sites in rat and pig brain membranes: radioligand binding studies with [3H]5-HT, [3H]8-OH-DPAT, (-)[125I]iodocyanopindolol, [3H]mesulergine and [3H]ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity Profile of LY53857 at 5-HT2 Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and functional antagonism of LY53857 at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. The information is compiled from various scientific studies to offer a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Introduction to this compound

This compound is a potent and selective antagonist of the 5-HT2 family of serotonin (B10506) receptors.[1][2] This family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C, all of which are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins to initiate intracellular signaling cascades. Understanding the selectivity profile of compounds like this compound is crucial for elucidating the specific physiological roles of each 5-HT2 receptor subtype and for the development of targeted therapeutics.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the 5-HT2 receptor subtypes has been determined through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency across the three subtypes.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value and a higher pKi value indicate a higher binding affinity.

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| 5-HT2A | Rat | 8.5 | 3.16 | [3] |

| 5-HT2B | Human | 8.82 | 1.53 | [PDSP Database] |

| 5-HT2C | Pig | 8.69 (pA2) | 2.04 (from pA2) | [1] |

Note: The pA2 value for 5-HT2C is a measure of functional antagonism but is often comparable to the pKi value for competitive antagonists.

Functional Antagonism

Functional assays measure the ability of a compound to inhibit the response of a receptor to an agonist. For antagonists, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Assay Type | pA2 Value | Reference |

| 5-HT2 (general) | Vascular Contraction | 10.27 (from Kd of 0.054 nM) | [1] |

| 5-HT2C | Phosphoinositide Hydrolysis | 8.69 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a representative method for determining the binding affinity of a compound at the 5-HT2A receptor using a radiolabeled antagonist.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

-

Rat frontal cortex membrane homogenates (source of 5-HT2A receptors)

-

[3H]Ketanserin (radioligand)

-

This compound (test compound)

-

Serotonin or another suitable displacer (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of [3H]Ketanserin, the membrane preparation, and varying concentrations of this compound.

-

Total and Non-specific Binding: Include tubes with only the radioligand and membranes to determine total binding. For non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., serotonin) to a separate set of tubes.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Functional Assay for 5-HT2C Receptor

This protocol describes a common functional assay to measure the antagonist activity of a compound at the 5-HT2C receptor, which is coupled to the phosphoinositide signaling pathway.

Objective: To determine the pA2 of this compound for the 5-HT2C receptor.

Materials:

-

Cells expressing 5-HT2C receptors (e.g., pig choroid plexus tissue or a stable cell line).[4]

-

[3H]myo-inositol (for labeling cellular phosphoinositides)

-

Serotonin (agonist)

-

This compound (antagonist)

-

Krebs-bicarbonate buffer or similar physiological buffer

-

Lithium chloride (LiCl) (to inhibit inositol (B14025) monophosphatase)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling: Culture the cells and incubate them with [3H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into the cell membrane phosphoinositides.

-

Assay Setup: Wash the labeled cells and pre-incubate them with various concentrations of this compound for a set time.

-

Agonist Stimulation: Add different concentrations of the agonist (serotonin) to the cells in the presence of LiCl. LiCl prevents the breakdown of inositol monophosphates, allowing them to accumulate.

-

Incubation: Incubate for a specific duration (e.g., 60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding a solution like ice-cold trichloroacetic acid. Separate the inositol phosphates from the rest of the cellular components.

-

Chromatography: Apply the aqueous extracts to Dowex anion-exchange columns to isolate the total [3H]inositol phosphates.

-

Scintillation Counting: Elute the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Construct concentration-response curves for serotonin in the absence and presence of different concentrations of this compound. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the 5-HT2 receptor subtypes and the workflows of the key experimental protocols.

Signaling Pathways

Canonical signaling pathway for 5-HT2 receptor subtypes.

Experimental Workflows

General workflows for binding and functional assays.

Conclusion

This compound demonstrates high-affinity antagonism at all three 5-HT2 receptor subtypes. The available data suggest a degree of selectivity, with the rank order of potency being approximately 5-HT2B > 5-HT2C > 5-HT2A, based on the compiled binding and functional data. This detailed profile, along with the provided experimental methodologies and pathway diagrams, serves as a valuable technical resource for the scientific community engaged in serotonin receptor research and the development of novel therapeutics targeting the 5-HT2 system. Further studies with directly comparable binding assays for all three subtypes in the same species and tissue/cell type would provide an even more precise determination of the selectivity profile.

References

- 1. This compound, a selective and potent serotonergic (5-HT2) receptor antagonist, does not lower blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols for LY53857 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of LY53857, a potent and selective 5-HT2 receptor antagonist, in in vivo rat models. This document includes a summary of effective dosages, detailed experimental protocols for key applications, and visual representations of the relevant signaling pathway and experimental workflows. The information is intended to guide researchers in designing and executing studies involving this compound.

Introduction

This compound is a widely utilized pharmacological tool for investigating the role of the 5-HT2 receptor system in various physiological and pathological processes. As a selective antagonist, it is instrumental in elucidating the downstream effects of 5-HT2 receptor activation.[1] This document outlines established dosages and protocols for its use in rat models of hypertension, sexual behavior, and depression.

Data Presentation: this compound Dosage in Rat Studies

The following table summarizes the reported dosages of this compound used in various in vivo rat studies.

| Application/Model | Rat Strain | Dosage | Route of Administration | Key Findings | Reference |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | 0.1 - 3.0 mg/kg | Intraperitoneal (i.p.) | Antagonized serotonin-induced pressor responses. Did not lower mean arterial blood pressure on its own. | [1] |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg | Intraperitoneal (i.p.) | Did not alter the pressor response to the alpha-receptor agonist methoxamine, demonstrating selectivity. | [1] |

| Sexual Behavior | Not Specified | 0.1 mg/kg | Subcutaneous (s.c.) | Restored ejaculatory capacity in sexually impaired rats and decreased ejaculatory latency in sexually competent rats. | [2] |

| Depression Model (5-HTP-induced) | Not Specified | 0.025 - 0.1 mg/kg | Intraperitoneal (i.p.) | Significantly blocked 5-hydroxytryptophan (B29612) (5-HTP)-induced behavioral depression. | |

| Vascular Permeability | Not Specified | 0.1 - 1.0 mg/kg | Intraperitoneal (i.p.) | Blocked serotonin-induced increases in cutaneous vascular permeability. | [3] |

| Acetylcholine (B1216132) Release | Sprague-Dawley | 3 mg/kg | Intraperitoneal (i.p.) | Attenuated the increase in acetylcholine release in the prefrontal cortex and hippocampus induced by a 5-HT2A/2C agonist. | [4] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the 5-HT2A receptor, which is antagonized by this compound, leading to vasoconstriction.

Experimental Protocols

Protocol for Assessing the Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of this compound on mean arterial blood pressure (MAP) in a rat model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR), adult males.

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Anesthetic (e.g., urethane (B1682113) or pentobarbitone).[5]

-

Blood pressure monitoring system (invasive method is the gold standard).[5]

-

Intra-arterial catheter.[5]

-

Data acquisition system.

Procedure:

-

Animal Preparation:

-

Acclimatize SHR rats to the housing conditions for at least one week prior to the experiment.

-

Anesthetize the rat using an appropriate anesthetic.

-

Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.[5][6]

-

Connect the catheter to a pressure transducer and data acquisition system to obtain baseline blood pressure readings.[5][6]

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated based on the desired dosage and the average weight of the rats.

-

Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.

-

-

Data Collection and Analysis:

-

Continuously monitor and record the mean arterial blood pressure (MAP) and heart rate for a predetermined period following drug administration.

-

To assess the antagonistic effect, a 5-HT2 receptor agonist can be administered after this compound to observe the blunted pressor response.

-

Analyze the data to compare the MAP and heart rate between the this compound-treated group and the vehicle-treated control group.

-

Protocol for Evaluating the Effect of this compound on Male Rat Sexual Behavior

Objective: To assess the impact of this compound on the sexual performance of male rats.

Materials:

-

Adult male rats.

-

Ovariectomized, sexually receptive female rats (induced into estrus).

-

This compound.

-

Vehicle (e.g., sterile saline).

-

Observation chamber with a video recording system.

Procedure:

-

Animal Preparation:

-

House male rats individually to prevent social influences on sexual behavior.

-

Screen male rats for baseline sexual performance to identify sexually active, sluggish, or inactive individuals.

-

Induce sexual receptivity in ovariectomized female rats through hormonal treatment (e.g., estradiol (B170435) benzoate (B1203000) and progesterone).

-

-

Drug Administration:

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound or vehicle control to the male rats via subcutaneous (s.c.) injection.[2] The timing of administration before the behavioral test should be consistent (e.g., 30-60 minutes).

-

-

Behavioral Observation:

-

Place a male rat in the observation chamber and allow for a brief habituation period.

-

Introduce a receptive female rat into the chamber.

-

Record the sexual behavior of the male rat for a defined period (e.g., 30 minutes).[7]

-

Key behavioral parameters to score include:

-

Mount latency and frequency.

-

Intromission latency and frequency.

-